2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and an ethanone oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with methoxyphenyl group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.
Formation of the ethanone oxime moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxime group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime involves its interaction with specific molecular targets. The piperazine ring and the methoxyphenyl group are key functional groups that enable the compound to bind to receptors or enzymes, thereby modulating their activity. The oxime group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are known for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Other piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also feature the piperazine ring and have various pharmacological activities.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime is unique due to the presence of the ethanone oxime moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQSRCLTZEPEN-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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